Glibornuride

Overview

Description

Glibornuride is an anti-diabetic drug belonging to the sulfonylurea class. It is primarily used to manage type 2 diabetes mellitus by stimulating insulin secretion from pancreatic beta cells. The compound is known for its efficacy in lowering blood glucose levels and is marketed under various brand names, including Glutril .

Mechanism of Action

Target of Action

Glibornuride is a sulfonylurea-type anti-diabetic drug . It primarily targets the Sulfonylurea receptor (SUR) . The SUR is a regulatory subunit of the ATP-sensitive potassium channels (K-ATP) present in the pancreatic beta cells . These receptors play a crucial role in insulin secretion and glucose homeostasis.

Mode of Action

This compound, like other sulfonylureas, binds to the SUR1 receptors in the membranes of the beta cells of potassium ATP-dependent channels . This binding leads to the closure of these channels, causing depolarization of the cell membrane, which in turn triggers the opening of voltage-gated calcium channels. The influx of calcium ions stimulates the release of insulin granules, thereby increasing insulin secretion .

Pharmacokinetics

For instance, the metabolism of this compound can be increased when combined with Abatacept, and decreased when combined with Phenobarbital .

Result of Action

The primary result of this compound’s action is an increase in insulin secretion from the pancreatic beta cells. This leads to enhanced glucose uptake and utilization by peripheral tissues, thereby reducing blood glucose levels. This makes this compound an effective treatment for type 2 diabetes mellitus .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, certain drugs can affect the metabolism of this compound, thereby altering its efficacy Additionally, factors such as diet, exercise, and overall health status can also impact the effectiveness of this compound in managing blood glucose levels

Preparation Methods

Synthetic Routes and Reaction Conditions: Glibornuride is synthesized through a multi-step process starting from camphor-3-carboxamide. The key steps include:

Borohydride Reduction: Camphor-3-carboxamide undergoes reduction using sodium borohydride to form an intermediate.

Hofmann Rearrangement: The intermediate is then subjected to Hofmann rearrangement to produce a carbamate.

Displacement Reaction: The carbamate is displaced with sodium tosylamide to yield this compound.

Industrial Production Methods: The industrial production of this compound follows the same synthetic route but is optimized for large-scale manufacturing. This involves precise control of reaction conditions such as temperature, pressure, and reagent concentrations to ensure high yield and purity of the final product.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the sulfonylurea moiety.

Reduction: The compound can be reduced under specific conditions, affecting its functional groups.

Substitution: this compound can participate in substitution reactions, especially involving the sulfonyl group.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Sodium tosylamide, various nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield alcohols or amines .

Scientific Research Applications

Glibornuride has several scientific research applications, including:

Chemistry: Used as a model compound to study sulfonylurea chemistry and its reactivity.

Biology: Investigated for its effects on pancreatic beta cells and insulin secretion.

Medicine: Extensively studied for its therapeutic potential in managing type 2 diabetes mellitus.

Industry: Utilized in the development of new anti-diabetic drugs and formulations.

Comparison with Similar Compounds

Glibenclamide: Another sulfonylurea with a similar mechanism of action but different pharmacokinetic properties.

Glimepiride: A third-generation sulfonylurea with a longer duration of action.

Tolbutamide: An older sulfonylurea with a shorter half-life and different metabolic profile.

Uniqueness of Glibornuride: this compound is unique due to its specific chemical structure, which provides a balance between efficacy and safety. Its endo-endo derivative structure, derived from camphor-3-carboxamide, distinguishes it from other sulfonylureas .

Properties

IUPAC Name |

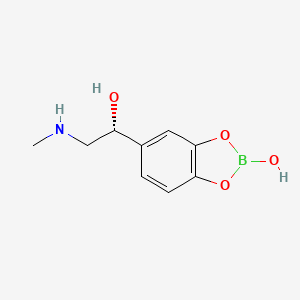

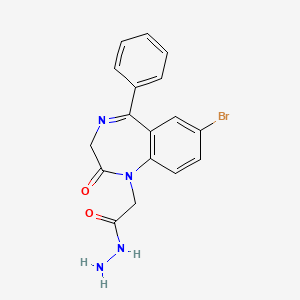

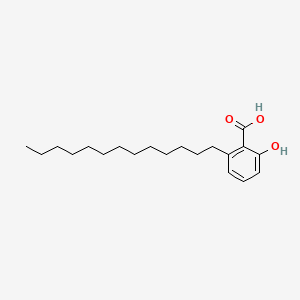

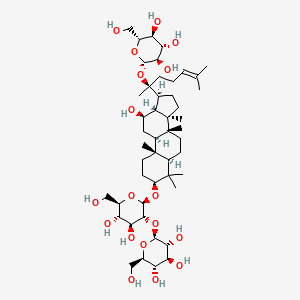

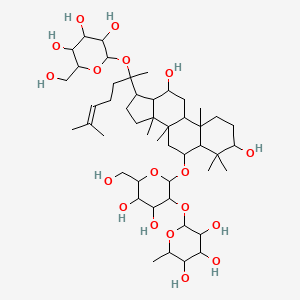

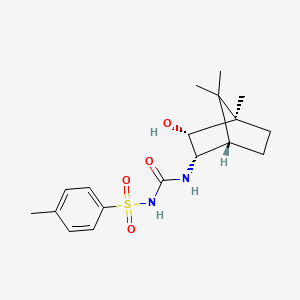

1-[(1S,2S,3R,4R)-3-hydroxy-4,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl]-3-(4-methylphenyl)sulfonylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O4S/c1-11-5-7-12(8-6-11)25(23,24)20-16(22)19-14-13-9-10-18(4,15(14)21)17(13,2)3/h5-8,13-15,21H,9-10H2,1-4H3,(H2,19,20,22)/t13-,14+,15+,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMTYNAPTNBJHQI-LLDVTBCESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2C3CCC(C2O)(C3(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)N[C@H]2[C@H]3CC[C@@]([C@H]2O)(C3(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001016937 | |

| Record name | Glibornuride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001016937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26944-48-9 | |

| Record name | Glibornuride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26944-48-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glibornuride [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026944489 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glibornuride | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08962 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Glibornuride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001016937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Glibornuride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.735 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLIBORNURIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VP83E7434R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

193-195 | |

| Record name | Glibornuride | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08962 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Glibornuride exert its hypoglycemic effect?

A1: this compound, a second-generation sulfonylurea drug, primarily acts by binding to and blocking ATP-sensitive potassium (KATP) channels on the pancreatic beta-cell membrane. [, ] This blockade leads to membrane depolarization, opening voltage-gated calcium channels. The influx of calcium ions triggers the exocytosis of insulin-containing granules, resulting in increased insulin secretion and a subsequent decrease in blood glucose levels. [, ]

Q2: Does this compound have any extrapancreatic effects?

A2: While the primary mechanism of action focuses on pancreatic beta-cells, research suggests that this compound might also exert extrapancreatic effects. Studies show a more pronounced decrease in blood glucose levels compared to the corresponding increase in insulin secretion, indicating potential effects beyond insulin release. [] Further research is needed to fully elucidate these extrapancreatic actions.

Q3: Does this compound affect Atrial Natriuretic Factor (ANF) levels?

A3: Research suggests that this compound may inhibit the elevation of plasma ANF levels in response to extracellular fluid volume expansion. A study on newly diagnosed Non-Insulin Dependent Diabetes Mellitus (NIDDM) patients showed that saline infusion after this compound administration did not increase ANF levels, while natriuresis persisted. [] This suggests a potential protective effect against glomerular hypertension and subsequent nephropathy development.

Q4: What is the molecular formula and weight of this compound?

A4: this compound has the molecular formula C18H26N2O4S and a molecular weight of 366.48 g/mol.

Q5: Is the this compound/β-cyclodextrin inclusion complex stable over time?

A5: Research indicates that the this compound/β-cyclodextrin inclusion complex exhibits good stability after one year of storage. Dissolution characteristics and X-ray powder diffraction spectra remained unchanged. [] This suggests the potential for improved bioavailability and consistent therapeutic effects.

Q6: Are there stability concerns with this compound/PEG 20.000 solid dispersions?

A6: Studies on this compound/PEG 20.000 solid dispersions show significant variations in dissolution rate during storage. Spectral and calorimetric analysis indicates increased crystallinity, potentially affecting the drug's dissolution and bioavailability. [] Further research is needed to optimize the formulation for improved stability.

Q7: How do structural differences between this compound and other sulfonylureas impact their effects?

A7: Structural variations among sulfonylureas contribute to differences in their binding affinity to KATP channels, influencing their potency and duration of action. [] For instance, this compound and Tolbutamide exhibit similar insulin-releasing effects, while Glibenclamide induces a more prolonged insulin response. [] These structural differences also affect their pharmacokinetic properties, such as absorption, metabolism, and elimination.

Q8: How is this compound absorbed and eliminated from the body?

A8: this compound is rapidly absorbed from the gut after oral administration. [, ] It is then metabolized in the liver, resulting in a relatively short half-life of approximately eight hours. [, ] Elimination occurs primarily through biliary excretion. []

Q9: How do the pharmacokinetics of this compound compare to other sulfonylureas?

A9: this compound exhibits a rapid onset and a relatively short duration of action compared to first-generation sulfonylureas like Tolbutamide and Chlorpropamide. [, ] Its half-life is shorter than Chlorpropamide (36 hours) but longer than Tolbutamide (5 hours), placing it in an intermediate range. [] This difference in pharmacokinetic profiles influences dosing regimens and the risk of hypoglycemia.

Q10: Does Tenoxicam affect the pharmacokinetics of this compound?

A10: No significant interaction was observed between Tenoxicam and this compound in a study on healthy volunteers. Tenoxicam did not affect the pharmacokinetic parameters of this compound, nor did it alter the insulin and glucose responses to the drug. []

Q11: Has this compound demonstrated efficacy in animal models of diabetes?

A11: In studies using streptozotocin (STZ)-induced diabetic rats, this compound administration resulted in improved blood glucose control, reduced serum aspartate transaminase activity, decreased total lipid levels, and increased blood glutathione levels. [] These findings suggest a protective effect against hepatotoxicity induced by STZ-diabetes.

Q12: What is the effect of this compound on diabetic microangiopathy development in animal models?

A12: A study on genetically diabetic rats showed that long-term treatment with this compound significantly reduced the incidence of diffuse glomerulosclerosis and retinal lesions. [] This suggests a potential benefit in delaying the progression of diabetic microvascular complications.

Q13: What analytical techniques are used to measure this compound levels?

A13: Several analytical methods have been employed to quantify this compound in biological samples. These methods include:

- Fluorometric determination: This method involves reacting this compound with 7-chloro-4-nitrobenzo-2-oxa-1.3-diazole (NBD-chloride) to form a fluorescent NBD-amine, allowing sensitive detection of drug levels. []

- High-Performance Liquid Chromatography (HPLC): This technique separates this compound from other components in a sample, allowing for accurate quantification. [, ]

- Liquid Chromatography-Mass Spectrometry (LC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): These highly sensitive and specific methods allow for the identification and quantification of this compound and its metabolites in complex biological matrices. [, ]

Q14: How does the dissolution rate of this compound impact its bioavailability?

A14: As with many poorly soluble drugs, the dissolution rate of this compound is a critical factor influencing its bioavailability. [, ] A faster dissolution rate generally leads to quicker absorption and potentially higher bioavailability.

Q15: What are the key parameters considered during the validation of analytical methods for this compound?

A15: Validation of analytical methods for this compound, like HPLC and LC-MS/MS, involves assessing various parameters including:

Q16: Does this compound interact with drug-metabolizing enzymes?

A16: While this compound is primarily metabolized by hepatic enzymes, specific details about its potential to induce or inhibit drug-metabolizing enzymes are not extensively covered in the provided research papers. Further investigations are needed to determine if this compound significantly impacts the metabolism of other co-administered drugs.

Q17: What are some alternatives to this compound for treating Type 2 diabetes?

A17: Several other antidiabetic medications are available as alternatives to this compound. These alternatives include:

- Other sulfonylureas: Gliclazide, Glibenclamide, Glimepiride, Glipizide. [, ]

- Biguanides: Metformin. [, ]

- Thiazolidinediones: Pioglitazone, Rosiglitazone. []

- Alpha-glucosidase inhibitors: Acarbose. []

Q18: How does this compound fit into the historical development of sulfonylurea drugs?

A18: this compound belongs to the second generation of sulfonylurea drugs, developed in the late 1960s. [] This generation offered several advantages over first-generation agents like Tolbutamide and Chlorpropamide, including higher potency, a shorter half-life, and a lower incidence of side effects. [, , , ] The introduction of this compound contributed to the evolution of diabetes management, providing physicians with a more refined therapeutic option for their patients.

Q19: What are some examples of cross-disciplinary research involving this compound?

A19: The research on this compound exemplifies cross-disciplinary collaboration, drawing on expertise from various fields:

- Pharmacology: Investigating the drug's mechanism of action, pharmacokinetic and pharmacodynamic properties, and potential therapeutic benefits in diabetes management. [, , , , ]

- Medicinal chemistry: Exploring structure-activity relationships to understand how structural modifications of this compound impact its activity, potency, and selectivity. []

- Pharmaceutics: Developing and optimizing formulations like inclusion complexes and solid dispersions to improve solubility, dissolution rate, and bioavailability. [, ]

- Analytical chemistry: Developing and validating sensitive and specific methods like fluorometric assays, HPLC, LC-MS, and LC-MS/MS for the quantification of this compound and its metabolites in biological samples. [, , ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.